Kojibiose

Übersicht

Beschreibung

Kojibiose ist ein natürlich vorkommendes Disaccharid, das aus zwei Glucosemolekülen besteht, die durch eine α-(1→2)-glykosidische Bindung verbunden sind. Es kommt in verschiedenen natürlichen Quellen wie Honig, Sake und Koji-Extrakt vor. This compound hat einen milden süßen Geschmack und einen geringen Kaloriengehalt, was es zu einem potenziellen Zuckerersatz macht. Darüber hinaus besitzt es präbiotische Eigenschaften, die das Wachstum von nützlichen Darmbakterien fördern können .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch enzymatische Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Verwendung von Saccharose-Phosphorylase, die den Transfer einer Glucose-Einheit von Saccharose zu Glucose katalysiert und this compound bildet. Die optimalen Reaktionsbedingungen für diese Synthese umfassen einen pH-Wert von 7,0, eine Temperatur von 50 °C und eine Reaktionszeit von 30 Stunden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound ist aufgrund ihrer geringen natürlichen Häufigkeit schwierig. Neuere Fortschritte haben es jedoch möglich gemacht, this compound in größerem Umfang zu produzieren. Eine Methode beinhaltet die heterologe Expression von Saccharose-Phosphorylase in Bacillus subtilis, einem lebensmitteltauglichen Mikroorganismus. Diese Methode hat hohe Ausbeuten und Selektivität für die this compound-Produktion gezeigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Kojibiose can be synthesized through enzymatic methods. One common approach involves the use of sucrose phosphorylase, which catalyzes the transfer of a glucose moiety from sucrose to glucose, forming this compound. The optimal reaction conditions for this synthesis include a pH of 7.0, a temperature of 50°C, and a reaction time of 30 hours .

Industrial Production Methods

Industrial production of this compound is challenging due to its low natural abundance. recent advancements have made it possible to produce this compound on a larger scale. One method involves the heterologous expression of sucrose phosphorylase in Bacillus subtilis, a food-grade microorganism. This method has shown high yields and selectivity for this compound production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kojibiose unterliegt verschiedenen chemischen Reaktionen, darunter:

Phosphorolyse: This compound kann durch this compound-Phosphorylase zu Glucose und β-D-Glucose-1-phosphat abgebaut werden.

Hydrolyse: This compound kann durch this compound-Hydrolase hydrolysiert werden, was zur Bildung von Glucose führt.

Häufige Reagenzien und Bedingungen

Phosphorolyse: Erfordert Phosphat als Reagenz und wird durch this compound-Phosphorylase katalysiert.

Hydrolyse: Katalysiert durch this compound-Hydrolase unter milden Bedingungen.

Hauptprodukte

Phosphorolyse: Produziert Glucose und β-D-Glucose-1-phosphat.

Hydrolyse: Produziert Glucose.

Wissenschaftliche Forschungsanwendungen

Kojibiose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Enzymen aus. Es hemmt α-Glucosidase, wodurch der Abbau von Kohlenhydraten zu Glucose verringert wird, was bei der Regulierung des Blutzuckerspiegels hilft. Darüber hinaus fördern seine präbiotischen Eigenschaften das Wachstum von nützlichen Darmbakterien und verbessern so die Darmgesundheit .

Wirkmechanismus

Kojibiose exerts its effects primarily through its interaction with enzymes. It inhibits α-glucosidase, reducing the breakdown of carbohydrates into glucose, which helps in managing blood sugar levels. Additionally, its prebiotic properties promote the growth of beneficial gut bacteria, enhancing gut health .

Vergleich Mit ähnlichen Verbindungen

Kojibiose ähnelt anderen Disacchariden wie Maltose, Trehalose, Nigerose und Isomaltose. Sie ist jedoch aufgrund ihrer α-(1→2)-glykosidischen Bindung einzigartig, die im Vergleich zu den α-(1→4)- und α-(1→6)-Verknüpfungen, die in anderen Disacchariden gefunden werden, weniger verbreitet ist. Diese einzigartige Verknüpfung trägt zu ihren besonderen Eigenschaften bei, wie zum Beispiel ihren präbiotischen Wirkungen und ihrem geringen Kaloriengehalt .

Liste ähnlicher Verbindungen

- Maltose

- Trehalose

- Nigerose

- Isomaltose

Biologische Aktivität

Kojibiose, a disaccharide composed of two glucose units linked by an α-(1,2) bond, is gaining attention for its diverse biological activities, particularly as a prebiotic. This article explores the biological activity of this compound, highlighting its effects on gut microbiota, metabolic health, and potential applications in food science and medicine.

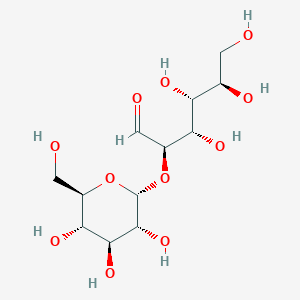

Chemical Structure and Properties

This compound is chemically classified as 2-O-α-D-glucopyranosyl-D-glucopyranose. Its unique α-(1,2) linkage renders it resistant to hydrolysis by human digestive enzymes, allowing it to reach the colon intact where it can be fermented by beneficial gut bacteria . This characteristic makes this compound a promising candidate for prebiotic applications.

Prebiotic Effects

This compound has been shown to selectively stimulate the growth of beneficial gut bacteria such as Bifidobacterium spp. and Bacteroides spp. In a study involving hyperglycemic rats, feeding with this compound increased the populations of these bacteria while decreasing harmful bacterial populations . The prebiotic effect is attributed to its fermentation by gut microbiota, leading to the production of short-chain fatty acids (SCFAs), which have various health benefits including anti-inflammatory effects and improved gut barrier function.

Metabolic Health Implications

Research indicates that this compound may ameliorate metabolic disturbances induced by high-fat diets. In one study, this compound administration reduced inflammation markers and improved lipid profiles in rats fed a diet high in arachidic acid. The treatment resulted in decreased levels of lysophosphatidylcholine and increased beneficial phospholipids compared to control groups . This suggests a potential role for this compound in managing conditions like obesity and non-alcoholic fatty liver disease.

The biological activities of this compound can be attributed to several mechanisms:

- Gut Microbiota Modulation : this compound promotes the growth of specific beneficial bacteria while inhibiting pathogenic strains, thereby enhancing gut health.

- Anti-inflammatory Effects : By modulating lipid profiles and reducing inflammatory markers in animal models, this compound may help mitigate chronic inflammation associated with metabolic diseases.

- Inhibition of Digestive Enzymes : this compound has been noted to inhibit α-glucosidase activity, which could potentially lower postprandial glucose levels .

Table 1: Summary of Key Studies on this compound

Production Methods

The industrial production of this compound typically involves enzymatic synthesis using sucrose phosphorylases or through fermentation processes utilizing specific microbial strains. Advances in biotechnology have enabled more efficient production methods that can yield higher concentrations of this compound from natural sources .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDOWFGHCNHPQD-OQPGPFOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943954 | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-29-6 | |

| Record name | Kojibiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kojibiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOJIBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6V2933TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.